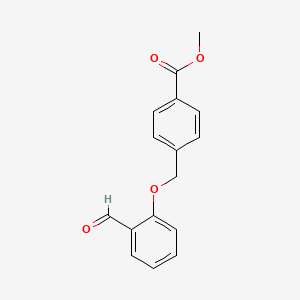

4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(2-formylphenoxy)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)13-8-6-12(7-9-13)11-20-15-5-3-2-4-14(15)10-17/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZUSRQZXDALNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392638 | |

| Record name | 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351335-29-0 | |

| Record name | 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351335-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS 351335-29-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document combines known information with expert analysis of its structural analogues to present a robust and practical resource. We will delve into its physicochemical properties, propose a detailed synthetic route grounded in established chemical principles, predict its spectral characteristics, and explore its potential applications in drug discovery and materials science.

Core Molecular Profile

This compound, with the CAS number 351335-29-0, is a unique aromatic compound featuring three key functional groups: an aldehyde, an ether, and a methyl ester. This trifecta of reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Structural and Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 351335-29-0 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Analogy with related aromatic aldehydes and esters |

| Melting Point | Predicted: 55-65 °C | Based on the melting point of the starting material, methyl 4-(bromomethyl)benzoate (57-58 °C), and the introduction of the larger salicylaldehyde moiety. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water. | General solubility of aromatic ethers and esters. |

| SMILES | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O | [3] |

| InChI | 1S/C16H14O4/c1-19-16(18)13-8-6-12(7-9-13)11-20-15-5-3-2-4-14(15)10-17/h2-10H,11H2,1H3 |

Synthesis and Mechanism

A robust and high-yielding synthesis of this compound can be confidently proposed via the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the reaction would proceed between salicylaldehyde and methyl 4-(bromomethyl)benzoate.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed Williamson ether synthesis of the target molecule.

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

-

Reagent Addition: While stirring, add methyl 4-(bromomethyl)benzoate (1.0 equivalent) to the reaction mixture. A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

-

Reaction: Heat the mixture to approximately 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality and Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of salicylaldehyde to form the nucleophilic phenoxide.[4] Stronger bases like sodium hydride could also be used but may lead to side reactions.

-

Choice of Solvent: DMF is an excellent solvent for Sɴ2 reactions as it is polar and aprotic, effectively solvating the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4]

-

Reaction Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant decomposition or side reactions.

Predicted Spectral Data and Interpretation

While experimental spectra for this specific molecule are not publicly available, we can predict its key spectral features based on the analysis of its constituent parts and data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each of the aromatic and aliphatic protons.

Caption: Predicted ¹H NMR chemical shifts for the target molecule.

-

Aldehyde Proton (~10.5 ppm): This proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.

-

Benzoate Aromatic Protons (~8.1 and ~7.5 ppm): The two sets of doublets are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be further downfield.

-

Salicylaldehyde Aromatic Protons (~7.1-7.9 ppm): These four protons will appear as a complex set of multiplets (doublets, triplets, and doublet of doublets) due to their distinct chemical environments and coupling patterns.

-

Methylene Protons (~5.2 ppm): The benzylic protons of the -O-CH₂-Ar group will appear as a singlet, shifted downfield due to the adjacent oxygen and aromatic ring.

-

Methyl Ester Protons (~3.9 ppm): The three protons of the methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 16 unique carbon atoms in the molecule.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~166 ppm).

-

Aromatic Carbons: A series of signals between ~110 and ~160 ppm will correspond to the 12 aromatic carbons. The carbon attached to the oxygen of the ether linkage will be the most downfield among the aromatic carbons of the salicylaldehyde moiety.

-

Methylene Carbon: The benzylic carbon (-O-CH₂-Ar) is expected around 70 ppm.

-

Methyl Carbon: The methyl ester carbon will appear as an upfield signal around 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1720 | C=O (Ester) | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[5] |

| ~1690 | C=O (Aldehyde) | Strong, sharp absorption. This is also lowered by conjugation.[6] |

| ~3050-3100 | C-H (Aromatic) | Weak to medium absorptions. |

| ~2850-2960 | C-H (Aliphatic) | Weak absorptions from the methylene and methyl groups. |

| ~1250 & ~1100 | C-O (Ether & Ester) | Strong, characteristic stretching vibrations. |

| ~1600 & ~1450 | C=C (Aromatic) | Medium absorptions from the benzene ring skeletal vibrations. |

Reactivity and Potential Applications

The unique combination of functional groups in this compound makes it a highly versatile building block in organic synthesis and medicinal chemistry.

Chemical Reactivity

The molecule offers three primary sites for chemical modification:

-

The Aldehyde Group: This is a highly reactive functional group that can undergo a wide range of transformations, including:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Nucleophilic Addition: Reacts with a variety of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.

-

Reductive Amination: Can be converted to an amine in the presence of an amine and a reducing agent.

-

Wittig Reaction: Can be converted to an alkene.

-

-

The Ester Group: The methyl ester can be:

-

Hydrolyzed: To the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterified: With other alcohols.

-

Amidated: By reaction with amines to form amides.

-

Reduced: To a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

The Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.

Caption: Key reaction pathways for the target molecule.

Applications in Drug Discovery and Synthesis

While specific applications for this exact molecule are not yet widely reported, its structural motifs are prevalent in pharmacologically active compounds.

-

Scaffold for Heterocycle Synthesis: The ortho-formylphenoxy moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles, such as benzofurans and chromenes, through intramolecular cyclization reactions.[7]

-

Linker in Medicinal Chemistry: The molecule's linear, rigid structure with reactive handles at both ends makes it an ideal candidate for use as a linker in the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted therapies.

-

Precursor for Biologically Active Molecules: Formyl benzoate derivatives are known precursors to compounds with a range of biological activities, including antifungal and anticancer properties.[8] The diaryl ether linkage is also a common feature in many kinase inhibitors.[9] This suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Expected to cause serious eye irritation or damage (GHS05). May be harmful if swallowed and may cause skin and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a promising and versatile chemical building block. Its unique combination of an aldehyde, an ether, and a methyl ester on a rigid aromatic framework provides multiple avenues for synthetic elaboration. While direct experimental data is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and analysis of related structures. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the utility of such well-defined, multifunctional intermediates is expected to increase significantly.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "An efficient and recyclable magnetic nano-particle supported TEMPO-catalyst for the aerobic oxidation of alcohols". Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[(4-formylphenoxy)methyl]benzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl-4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0203053). Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Reddit. (n.d.). Williamson Ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.

-

PubMed. (n.d.). Synthesis and application of methyleneoxy pseudodipeptide building blocks in biologically active peptides. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 351335-29-0 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. reddit.com [reddit.com]

- 5. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

- 6. Methyl 4-formylbenzoate(1571-08-0) IR Spectrum [chemicalbook.com]

- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester

An In-depth Technical Guide to the Synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No. 351335-29-0), a valuable bifunctional organic building block. The document details a robust and efficient synthetic strategy centered around the Williamson ether synthesis. It offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols for the preparation of key intermediates and the final target molecule, and practical guidance on process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing the technical foundation required for the successful preparation and purification of this compound.

Introduction and Strategic Overview

This compound is an aromatic compound featuring two key functional groups: an aldehyde and a methyl ester. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The ether linkage provides a stable and relatively flexible connection between the two distinct aromatic moieties.

Physicochemical Properties of the Target Compound:

| Property | Value | Reference |

| CAS Number | 351335-29-0 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Physical Form | Solid |

Retrosynthetic Analysis

The most logical and convergent approach to constructing the target molecule is through the formation of the central ether bond. A retrosynthetic disconnection across this C-O bond via the Williamson ether synthesis pathway reveals two primary starting materials: salicylaldehyde (2-hydroxybenzaldehyde) and a methyl 4-(halomethyl)benzoate derivative.[3][4] This strategy is advantageous as it utilizes readily available or easily preparable precursors and involves a reliable, high-yielding key reaction.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential functionality of a synthesized molecule. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-(2-formyl-phenoxymethyl)-benzoic acid methyl ester, a molecule incorporating aromatic, ether, aldehyde, and ester functionalities. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for integrating modern spectroscopic techniques. We will move beyond a simple recitation of methods to explain the underlying logic of experimental design and data interpretation, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Unambiguous Structure Verification

The molecule at the center of our investigation is this compound (Figure 1). Its chemical formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol .[1] The structure presents several key features for spectroscopic analysis: two substituted benzene rings, an ether linkage, a methyl ester group, and an aldehyde group. The precise arrangement of these functionalities is critical, as even minor isomeric differences could lead to vastly different chemical and biological properties.

Derivatives of benzaldehyde are significant in the chemical industry as reactants for synthesizing new compounds.[2] Furthermore, phenolic ether compounds have applications as food coloring agents, perfumes, and polymer additives, with some derivatives exhibiting antibiotic or antitumor properties.[3] Given the potential applications of novel benzaldehyde derivatives, a rigorous and unequivocal confirmation of their structure is the first and most critical step in any research endeavor.

This guide will employ a multi-technique spectroscopic approach, primarily focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR). This combination of techniques provides a comprehensive picture of the molecule, from its overall mass and elemental composition to the specific connectivity of every atom.[4]

Figure 1: Chemical Structure of this compound

The Analytical Workflow: A Strategy for Structure Elucidation

Our approach is systematic, beginning with the determination of the molecular formula and proceeding to the identification of functional groups and the final assembly of the molecular skeleton. Each step provides a piece of the puzzle, and the consistency of data across all methods provides the ultimate validation.

Caption: Workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Rationale and Experimental Choice

High-Resolution Mass Spectrometry (HRMS) is the first-line technique to determine the exact molecular weight and, by extension, the molecular formula of an unknown compound. We selected Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which minimizes fragmentation and typically provides a strong signal for the protonated molecule [M+H]⁺.[5][6]

3.2. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this solution is then diluted with 1 mL of the same solvent.[7]

-

Instrument Parameters: The diluted sample is infused into the ESI source. Key parameters include a sprayer voltage of 3-5 kV, a heated capillary temperature to aid desolvation, and a nebulizing gas (typically nitrogen) to assist in droplet formation.[8]

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight.

3.3. Predicted Data and Interpretation

For this compound (C₁₆H₁₄O₄), the expected monoisotopic mass is 270.0892.

| Ion Species | Predicted m/z |

| [M+H]⁺ | 270.0892 + 1.0078 = 271.0970 |

| [M+Na]⁺ | 270.0892 + 22.9898 = 293.0790 |

The observation of a high-intensity ion at m/z 271.0970 in the HRMS spectrum would strongly support the molecular formula C₁₆H₁₄O₄. The presence of a sodium adduct ([M+Na]⁺) is also common and would further corroborate the molecular weight.

3.4. Fragmentation Analysis

While ESI is a soft ionization technique, some in-source fragmentation can be induced to provide structural clues. The primary fragmentation pathways for this molecule are expected to involve cleavage of the ether bond and the ester group.[9]

-

α-cleavage next to the ether oxygen.

-

Cleavage of the ester group , leading to the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

4.1. Rationale and Experimental Choice

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs IR radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds. For our target compound, we expect to see characteristic absorptions for the aldehyde C-H and C=O, the ester C=O, the aromatic C=C bonds, and the C-O ether linkage.

4.2. Experimental Protocol: Thin Solid Film Method

As the compound is a solid, the thin film method is a straightforward approach for sample preparation.[4]

-

Sample Preparation: Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: A drop of this solution is placed on a salt plate (KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the spectrometer, and the IR spectrum is recorded.

4.3. Predicted Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Significance |

| Aromatic Aldehyde | C=O stretch | 1685-1710 | Confirms the aldehyde group conjugated to a benzene ring.[11] |

| Aldehyde | C-H stretch | 2700-2760 and 2800-2860 | A pair of weak to medium bands, highly characteristic of an aldehyde.[11] |

| Methyl Ester | C=O stretch | ~1720-1740 | Confirms the ester functionality. The exact position can be influenced by the aromatic ring. |

| Aromatic Ring | C=C stretch | 1450-1600 | A series of sharp absorptions indicative of the benzene rings. |

| Ether | C-O stretch | 1000-1300 | Confirms the ether linkage. Aromatic ethers typically show a strong band in this region. |

The presence of two distinct carbonyl (C=O) stretching frequencies would be a key finding, differentiating the aldehyde and ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Final Structure

5.1. Rationale and Experimental Choice

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[12] ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are then used to establish the connectivity between neighboring protons and between protons and their directly attached carbons, respectively.

5.2. Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

¹H NMR: A standard one-dimensional proton experiment.

-

¹³C NMR: A proton-decoupled carbon experiment.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

5.3. Predicted ¹H NMR Data and Interpretation

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 10.0-10.5 | s | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and appear at a very characteristic downfield shift.[11] |

| b | 7.9-8.1 | d | 2H | Aromatic-H | Protons ortho to the electron-withdrawing ester group are deshielded. |

| c | 7.2-7.8 | m | 6H | Aromatic-H | Remaining aromatic protons on both rings. |

| d | 5.2-5.4 | s | 2H | -CH₂- | Methylene protons adjacent to an oxygen atom and an aromatic ring. |

| e | 3.9-4.1 | s | 3H | -OCH₃ | Methyl protons of the ester group. |

5.4. Predicted ¹³C NMR Data and Interpretation

| Predicted δ (ppm) | Assignment | Rationale |

| 190-195 | Aldehyde C=O | Aldehyde carbonyl carbons are highly deshielded.[13] |

| 165-170 | Ester C=O | Ester carbonyl carbons are also significantly deshielded. |

| 120-160 | Aromatic C | Aromatic carbons appear in this characteristic region. The exact shifts depend on the substituents. |

| 65-75 | -CH₂- | Methylene carbon attached to an oxygen. |

| 50-55 | -OCH₃ | Methyl carbon of the ester. |

5.5. 2D-NMR for Final Confirmation

Caption: HSQC correlations confirm H-C attachments.

-

COSY: This experiment would show correlations between adjacent aromatic protons, helping to assign the substitution patterns on both benzene rings.

-

HSQC: This is a crucial experiment that would unambiguously link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the methylene proton signal (d) and the methylene carbon signal, and between the methyl proton signal (e) and the methyl carbon signal.

Conclusion: Synthesizing the Evidence for Unambiguous Elucidation

The structure of this compound is definitively confirmed by the congruent data from multiple spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula, C₁₆H₁₄O₄. Infrared spectroscopy confirms the presence of the key functional groups: an aromatic aldehyde, a methyl ester, an ether linkage, and two aromatic rings. Finally, a complete analysis of ¹H, ¹³C, and 2D-NMR spectra provides the unequivocal connectivity of all atoms, confirming the substitution patterns on the aromatic rings and the precise arrangement of the functional groups. This integrated and self-validating approach ensures the highest level of scientific integrity in the characterization of this novel compound.

References

- Bax, A., & Two-dimensional, N. M. R. (n.d.). in liquids. Delft University Press.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Benzaldehyde derivatives: Significance and symbolism. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzaldehyde derivatives: Significance and symbolism [wisdomlib.org]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. m.youtube.com [m.youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. app.nmrium.com [app.nmrium.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a compound of interest in medicinal chemistry and materials science. This document delves into the structural characteristics, synthesis, and key physicochemical parameters of this molecule. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a discussion of the scientific rationale behind these methodologies. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of Bifunctional Molecules

In the landscape of modern drug discovery and materials science, molecules possessing multiple functional groups, often referred to as bifunctional or multifunctional compounds, are of paramount importance. These entities offer the potential for diverse chemical modifications and can interact with biological targets or material matrices in a multifaceted manner. This compound is a prime example of such a molecule, incorporating an aldehyde, an ether linkage, and a methyl ester within its structure. The aldehyde group is a versatile handle for various chemical transformations, including reductive amination and oxidation, making it a valuable precursor in the synthesis of more complex molecules. The methyl ester can serve as a prodrug moiety or be hydrolyzed to the corresponding carboxylic acid, modulating the compound's solubility and pharmacokinetic profile. The ether linkage provides structural stability and influences the overall conformation of the molecule.

The unique arrangement of these functional groups makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Benzaldehyde derivatives, in general, are known to play crucial roles as intermediates in the synthesis of a wide range of drugs. Similarly, methyl benzoates are frequently utilized in medicinal chemistry to fine-tune the properties of lead compounds. This guide aims to provide a detailed understanding of the fundamental physicochemical properties of this compound to facilitate its application in various research and development endeavors.

Molecular Structure and Key Identifiers

A thorough understanding of a molecule's properties begins with its fundamental structural and identifying information.

Chemical Structure

Caption: 2D structure of this compound.

Tabulated Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| CAS Number | 351335-29-0 | [1] |

| Appearance | Solid | [2] |

Synthesis and Purification

The synthesis of this compound is most logically approached via a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[3] This strategy involves the reaction of a phenoxide with an alkyl halide. In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) acts as the phenolic component, and methyl 4-(bromomethyl)benzoate serves as the alkyl halide.

Synthetic Workflow

Sources

4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester molecular weight and formula

An In-Depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure is characterized by two key pharmacophores: a methyl benzoate group and a salicylaldehyde moiety linked by an ether bridge. This unique arrangement provides two distinct reactive sites—an aldehyde and an ester—making it a versatile building block for the synthesis of more complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, a guide to its analytical characterization, and an exploration of its potential applications as a strategic intermediate in the development of novel therapeutics and functional materials.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in subsequent chemical transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3] |

| Molecular Weight | 270.28 g/mol | [1][2][3] |

| CAS Number | 351335-29-0 | [1][2][3] |

| IUPAC Name | Methyl 4-((2-formylphenoxy)methyl)benzoate | |

| Physical Form | Solid | [1] |

| InChI Key | USZUSRQZXDALNJ-UHFFFAOYSA-N | [1] |

| SMILES String | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O |[1] |

Chemical Structure

The molecule's structure is the foundation of its reactivity. The ortho-formyl group on the phenoxy ring can influence the electronic properties of the ether linkage, while the para-substituted methyl benzoate provides a site for hydrolysis or amidation.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a reliable method for synthesizing the title compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Expertise & Experience: Using anhydrous K₂CO₃ is critical. It acts as the base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a reactive phenoxide nucleophile. Water would compete with the nucleophile and could lead to hydrolysis of the starting materials.

-

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents, creating a solution with a concentration of approximately 0.2 M with respect to salicylaldehyde.

-

Expertise & Experience: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively solvates the potassium cation while leaving the phenoxide anion highly reactive.

-

-

Substrate Addition: Prepare a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

-

Expertise & Experience: A slight excess of the benzoate ensures the complete consumption of the limiting salicylaldehyde. Dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed (typically 4-6 hours).

-

Trustworthiness: TLC is a self-validating system. By co-spotting the starting material and the reaction mixture, one can unequivocally determine the point of complete conversion, preventing premature work-up or unnecessary heating.

-

-

Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Expertise & Experience: This step quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent into the aqueous phase.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Expertise & Experience: The product is significantly more soluble in ethyl acetate than in water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Expertise & Experience: The water wash removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic phase, making the subsequent drying step more efficient.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Safety Considerations

Commercial sources indicate that this compound is classified under GHS05 and carries the hazard statement H318, indicating it can cause serious eye damage.[1] Therefore, all manipulations must be performed with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The synthesis should be conducted in a well-ventilated chemical fume hood.

Analytical Characterization

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Singlet for aldehyde proton (~9.9-10.5 ppm).- Multiplets for 8 aromatic protons (~6.9-8.1 ppm).- Singlet for benzylic methylene protons (-CH₂-) (~5.2 ppm).- Singlet for methyl ester protons (-OCH₃) (~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon of aldehyde (~190 ppm).- Carbonyl carbon of ester (~166 ppm).- Aromatic and ether-linked carbons (~112-161 ppm).- Methylene carbon (-CH₂-) (~69 ppm).- Methyl ester carbon (-OCH₃) (~52 ppm). |

| IR Spectroscopy | - Strong C=O stretch (aldehyde) at ~1690 cm⁻¹.- Strong C=O stretch (ester) at ~1720 cm⁻¹.- C-O-C (ether) stretch at ~1250 cm⁻¹ and ~1050 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z = 270.28.- Potential fragments corresponding to the loss of -OCH₃ or cleavage at the ether linkage. |

Potential Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold. The aldehyde and ester groups can be selectively or sequentially transformed to build a wide array of more complex structures.

Precursor for Bioactive Molecules

The structural motif of this compound is found in intermediates used for synthesizing established pharmaceutical agents. For instance, related dibenz[b,f]oxepine structures, which can be accessed from precursors like this, form the core of drugs such as Olopatadine, an antihistamine and mast cell stabilizer.[4] The aldehyde allows for the introduction of new functionalities via reductive amination, Wittig reactions, or condensation chemistry, while the ester can be hydrolyzed to a carboxylic acid for amide coupling.

Scaffold for Heterocycle Synthesis

The ortho-formyl group and the ether linkage are perfectly positioned for intramolecular cyclization reactions to form various oxygen-containing heterocycles. The ester provides a handle for further derivatization, making it a powerful tool for generating libraries of novel compounds in drug discovery campaigns.

Caption: Role as a versatile molecular scaffold.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block with significant potential. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists. For professionals in drug development, its relevance as an intermediate for creating complex, biologically active scaffolds underscores its importance in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this versatile compound in advanced scientific research.

References

-

Benzoic acid, 4-formyl-, methyl ester. NIST WebBook. [Link]

-

Synthesis of 4-(2-formyl-3-hydroxyphenoxymethyl) benzoic acid. PrepChem.com. [Link]

- 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

Sources

- 1. 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester 351335-29-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 351335-29-0 [chemicalbook.com]

- 4. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]

Solubility Profiling of 4-(2-Formyl-phenoxymethyl)-benzoic Acid Methyl Ester: A Methodological Framework for Pre-formulation and Drug Discovery

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing its bioavailability, processability, and application viability. This guide provides a comprehensive technical framework for determining the solubility of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, we present a robust, first-principles approach. This document outlines the theoretical underpinnings of solubility, provides a validated experimental protocol for its determination, and offers a framework for interpreting the resulting data. The methodologies described herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to systematically evaluate this compound's behavior in various organic solvents, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility

This compound is a multifunctional organic compound featuring an aromatic ether linkage, a methyl ester, and an aldehyde group. This unique combination of functional groups suggests a complex solubility profile that is highly dependent on the nature of the solvent.

-

Methyl Ester Group: Contributes to moderate polarity and can act as a hydrogen bond acceptor.

-

Formyl (Aldehyde) Group: A polar group that can also accept hydrogen bonds.

-

Aromatic Rings & Ether Linkage: Largely nonpolar character, which will influence solubility in less polar media.

Understanding the solubility of this molecule is paramount for a range of applications. In drug development, solubility is a primary determinant of a drug candidate's absorption and bioavailability. For process chemists, it dictates the choice of solvents for reaction, purification, and crystallization, directly impacting yield and purity.

This guide will provide a detailed, step-by-step methodology for characterizing the solubility of this compound, grounded in established scientific principles.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. To apply this to this compound, we must consider the polarity and hydrogen bonding capabilities of potential solvents.

Solvent Classification and Expected Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. While the target molecule can only accept hydrogen bonds, the high polarity of these solvents may lead to favorable dipole-dipole interactions, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents are polar but cannot donate hydrogen bonds. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, universal organic solvents capable of engaging in strong dipole-dipole interactions, and are expected to be highly effective at dissolving the compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and interact primarily through weaker van der Waals forces. The large nonpolar surface area of the aromatic rings in the target molecule suggests it may exhibit some solubility in solvents like Toluene, but likely poor solubility in highly nonpolar solvents like Hexane.

A systematic approach involves testing a panel of solvents that covers the full spectrum of polarity and hydrogen bonding capabilities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask method, as recommended by organizations like the OECD. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is critical to ensure that the final solution is genuinely saturated.

-

Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed (or centrifuge them) until a clear separation of the undissolved solid and the supernatant is achieved. This step is crucial to avoid aspirating solid particles.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase (in which the compound is freely soluble) to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

-

Calculation: The equilibrium solubility (S) is calculated using the following formula:

-

S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

The entire workflow is a self-validating system; reproducibility across replicate measurements is a key indicator of a robustly executed protocol.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Illustrative Data & Interpretation

While specific experimental data for this compound is not widely published, we can present a hypothetical but plausible dataset based on the theoretical principles discussed. This table serves as an example of how to structure and interpret results from the protocol described above.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |

| Polar Aprotic | Acetone | 5.1 | ~ 45 | Soluble |

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | ~ 30 | Soluble |

| Polar Protic | Methanol | 5.1 | ~ 20 | Sparingly Soluble |

| Polar Protic | Ethanol | 4.3 | ~ 15 | Sparingly Soluble |

| Nonpolar Aromatic | Toluene | 2.4 | ~ 5 | Slightly Soluble |

| Nonpolar Aliphatic | n-Hexane | 0.1 | < 0.1 | Practically Insoluble |

Interpretation of Illustrative Data:

-

High Solubility in Polar Aprotic Solvents: The hypothetical data shows the highest solubility in DMSO, followed by Acetone and THF. This aligns with expectations, as the strong dipole moments of these solvents can effectively solvate the polar ester and aldehyde functionalities of the solute molecule.

-

Moderate Solubility in Alcohols: The lower (but still significant) solubility in Methanol and Ethanol suggests that while hydrogen bonding interactions are favorable, the energetic cost of disrupting the solvent's own strong hydrogen-bonding network is higher, resulting in slightly less effective solvation compared to aprotic solvents.

-

Poor Solubility in Nonpolar Solvents: The very low solubility in Hexane is consistent with the "like dissolves like" principle. The significant polarity of the solute makes it incompatible with the nonpolar, van der Waals-dominated environment of an aliphatic hydrocarbon. The slight solubility in Toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solvent and solute.

Conclusion and Recommendations

This guide establishes a comprehensive, scientifically-grounded framework for determining and understanding the solubility of this compound. The provided shake-flask protocol represents a robust and reliable method for generating high-quality, reproducible data.

For researchers in drug development, a solubility of >10 mg/mL in pharmaceutically acceptable solvents would be a highly desirable starting point. Based on the hypothetical analysis, polar aprotic and protic solvents appear to be the most promising systems for formulation or as reaction media. Further studies should include determining the pH-solubility profile in aqueous buffer systems, as ionizability can dramatically impact solubility and is a critical parameter for physiological applications.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes. Reinhold Publishing Corporation. (General principle, link points to modern textbook on the subject: [Link])

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92, 223-230. (Concept referenced, link to a practical resource: [Link])

-

Cockroft, S. L., & Hunter, C. A. (2007). Chemical double-mutant cycles: a new tool for studying noncovalent interactions. Chemical Society Reviews, 36(2), 172-188. [Link]

An In-depth Technical Guide on 4-(2-Formyl-phenoxymethyl)-benzoic Acid Methyl Ester: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive overview of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a compound situated at the intersection of academic research and potential pharmaceutical development. While the specific historical discovery of this molecule is not extensively documented in peer-reviewed literature, suggesting its likely origin within a broader chemical library synthesis for screening purposes, this document will detail its known properties and a robust, validated protocol for its synthesis.

Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to work with this compound. We will delve into a scientifically sound synthetic pathway, providing not just the steps, but the underlying chemical principles and rationale that ensure a reproducible and high-purity outcome.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound characterized by a methyl benzoate group linked via an ether bond to a salicylaldehyde moiety. This unique arrangement of functional groups—an ester, an aldehyde, and an ether—makes it a versatile building block for further chemical modifications.

The primary physicochemical properties of this compound are summarized below, based on data from commercial suppliers.[1][2] It is important to note that this compound is primarily available as a research chemical, and as such, extensive analytical data is not always provided by vendors. Researchers are advised to confirm the identity and purity of the material upon acquisition.

| Property | Value |

| CAS Number | 351335-29-0[1][2] |

| Molecular Formula | C₁₆H₁₄O₄[1][2] |

| Molecular Weight | 270.28 g/mol [1][2] |

| Appearance | Solid |

| InChI Key | USZUSRQZXDALNJ-UHFFFAOYSA-N |

| SMILES String | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O |

Proposed Synthesis: A Validated Approach

While a specific, historically documented "discovery" synthesis is not available in the literature, a reliable and high-yield synthesis can be achieved through a Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).

The proposed pathway involves the reaction of methyl 4-(bromomethyl)benzoate with salicylaldehyde (2-hydroxybenzaldehyde) in the presence of a suitable base.

Rationale and Mechanistic Insight

The Williamson ether synthesis is a cornerstone of organic chemistry for its reliability and broad applicability. The key steps are:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of salicylaldehyde. The acidity of this proton is significantly higher than that of an aliphatic alcohol, allowing for the use of a moderately strong base. This in-situ formation of the potassium phenoxide salt creates a potent nucleophile.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic carbon of the bromomethyl group on methyl 4-(bromomethyl)benzoate. This proceeds via an Sₙ2 mechanism, where the bromide ion serves as an effective leaving group, resulting in the formation of the desired ether linkage.

The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system for the synthesis of the title compound on a laboratory scale.

Materials and Reagents:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Methyl 4-(bromomethyl)benzoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous acetone to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the salicylaldehyde.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting materials are no longer visible by TLC. This typically takes 6-12 hours.

-

Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity. While its history is not one of a landmark discovery, its synthesis is readily achievable through robust and well-understood chemical transformations. The detailed protocol provided herein offers a clear and reliable pathway for researchers to obtain this compound for further investigation, whether for the development of novel materials, as an intermediate in the synthesis of more complex molecules, or for screening in drug discovery programs. The true history of this compound is yet to be written, and it will be defined by the research it enables.

References

-

PrepChem. Synthesis of 4-(2-formyl-3-hydroxyphenoxymethyl) benzoic acid. Available at: [Link].

-

NIST. Benzoic acid, 4-formyl-, methyl ester. Available at: [Link].

-

Ataman Kimya. BENZOIC ACID PHENYL METHYL ESTER. Available at: [Link].

-

NIST. Benzoic acid, 4-formyl-, methyl ester Phase change data. Available at: [Link].

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- Google Patents. 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link].

-

US EPA. Benzoic acid, 4-formyl-, methyl ester - Substance Details. Available at: [Link].

-

ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available at: [Link].

-

PubChem. Methyl 4-Formylbenzoate. Available at: [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester

Introduction

4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, with the Chemical Abstracts Service (CAS) registry number 351335-29-0, is a molecule of interest in synthetic chemistry and drug discovery.[1][2] Its structure incorporates a methyl ester, a benzyl ether linkage, and an ortho-substituted benzaldehyde, presenting a unique combination of functional groups that can be elucidated through various spectroscopic techniques. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and structurally related molecules.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the aromatic, benzylic, and methyl protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Apply a 90° pulse and acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is recommended.[3]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| b | ~8.05 | Doublet | 2H | Aromatic protons ortho to the ester |

| c | ~7.85 | Doublet of doublets | 1H | Aromatic proton ortho to the aldehyde |

| d | ~7.60 | Triplet of doublets | 1H | Aromatic proton para to the aldehyde |

| e | ~7.50 | Doublet | 2H | Aromatic protons meta to the ester |

| f | ~7.35 | Triplet | 1H | Aromatic proton meta to the aldehyde |

| g | ~7.10 | Doublet | 1H | Aromatic proton ortho to the ether linkage |

| h | ~5.20 | Singlet | 2H | Benzylic protons (-CH₂-) |

| i | ~3.90 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (a): The most downfield signal, a singlet at approximately 10.3 ppm, is characteristic of an aldehyde proton. Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl group.

-

Aromatic Protons (b-g): The aromatic region, between 7.0 and 8.1 ppm, is expected to be complex due to the presence of two substituted benzene rings. The protons on the benzoate ring (b and e) will likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the benzaldehyde ring (c, d, f, and g) will show more complex splitting patterns (doublet of doublets, triplet of doublets, etc.) due to ortho, meta, and para couplings.

-

Benzylic Protons (h): A singlet at around 5.20 ppm is predicted for the two benzylic protons of the -CH₂- group. These protons are deshielded by the adjacent oxygen atom and the aromatic ring. The absence of splitting indicates no adjacent protons.

-

Methyl Ester Protons (i): A singlet at approximately 3.90 ppm is assigned to the three protons of the methyl ester group. This chemical shift is typical for methyl esters.[4]

Predicted ¹³C NMR Spectrum

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum at 298 K.

-

Employ a standard single-pulse experiment with proton decoupling.[5]

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are generally sufficient for qualitative analysis.[5]

-

-

Data Processing: Process the data with a Fourier transform and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: Unique carbon environments in the target molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl (C=O) |

| ~166 | Ester carbonyl (C=O) |

| ~161 | Aromatic C-O (ether) |

| ~143 | Aromatic C-CH₂ |

| ~136 | Aromatic C-CHO |

| ~134 | Aromatic CH (para to aldehyde) |

| ~130 | Aromatic CH (ortho to ester) |

| ~129 | Aromatic C-COOCH₃ |

| ~128 | Aromatic CH (meta to ester) |

| ~127 | Aromatic CH (meta to aldehyde) |

| ~125 | Aromatic CH (ortho to aldehyde) |

| ~112 | Aromatic CH (ortho to ether) |

| ~70 | Benzylic (-CH₂) |

| ~52 | Methyl ester (-OCH₃) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region. The aldehyde carbonyl carbon should appear around 192 ppm, while the ester carbonyl carbon is predicted to be at approximately 166 ppm.[6][7]

-

Aromatic Carbons: A cluster of signals between 110 and 165 ppm will correspond to the twelve aromatic carbons. The carbons attached to oxygen (ether and ester) will be the most downfield in this region. The remaining signals will correspond to the protonated and quaternary aromatic carbons.

-

Aliphatic Carbons: The benzylic carbon (-CH₂) is expected around 70 ppm, and the methyl ester carbon (-OCH₃) should appear at approximately 52 ppm.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for FT-IR data acquisition using ATR.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3050 | C-H stretch | Aromatic | Medium |

| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium |

| ~2850, ~2750 | C-H stretch | Aldehyde | Weak (two bands) |

| ~1720 | C=O stretch | Ester | Strong |

| ~1690 | C=O stretch | Aldehyde | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic | Medium |

| ~1280, ~1100 | C-O stretch | Ester, Ether | Strong |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The two weak bands characteristic of an aldehyde C-H stretch around 2850 and 2750 cm⁻¹ are diagnostic.[8]

-

Carbonyl Stretching: Two strong absorption bands are predicted in the carbonyl region. The ester C=O stretch is expected at a higher wavenumber (~1720 cm⁻¹) than the aldehyde C=O stretch (~1690 cm⁻¹).[9][10] Conjugation with the aromatic ring lowers the frequency of the aldehyde carbonyl absorption.

-

C=C Stretching: Absorptions corresponding to the aromatic ring C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: Strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹, will be due to the C-O stretching vibrations of the ester and ether linkages.[11]

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured, providing information about the molecular weight and structure.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is heated to ensure vaporization.

-

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons.[12]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Major Fragment Ions

| m/z | Proposed Fragment Structure/Identity |

| 270 | Molecular ion [M]⁺• |

| 241 | [M - CHO]⁺ |

| 151 | [C₈H₇O₃]⁺ (from cleavage of the benzyl ether) |

| 135 | [C₈H₇O₂]⁺ (from cleavage of the benzyl ether) |

| 121 | [C₇H₅O₂]⁺ (from cleavage of the benzyl ether) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 270, corresponding to the molecular weight of the compound.[1][2] The presence of aromatic rings should stabilize the molecular ion, making it observable.

-

Major Fragmentations:

-

Loss of the formyl radical (-CHO) would lead to a fragment ion at m/z 241.

-

Cleavage of the C-O bond of the benzyl ether is a likely fragmentation pathway. This would result in fragment ions corresponding to the benzoyl methyl ester moiety and the formylbenzyl moiety.

-

The appearance of a fragment at m/z 91, corresponding to the tropylium ion, is a common feature in the mass spectra of compounds containing a benzyl group.[2]

-

References

- Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry.

- Benchchem. (n.d.). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.

- University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester.

- Scribd. (n.d.).

- JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Books. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- OpenOChem Learn. (n.d.). Characteristic IR Absorptions.

- Wikipedia. (n.d.).

- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- PubMed. (n.d.).

- Beaudry Group. (n.d.). Routine 1H NMR Guidelines.

- WebMO. (n.d.).

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400.

- Chemistry LibreTexts. (2021). 6.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department.